molecular formula C11H9NO2 B13568440 8-Methylisoquinoline-6-carboxylicacid

8-Methylisoquinoline-6-carboxylicacid

Cat. No.: B13568440
M. Wt: 187.19 g/mol
InChI Key: RTGVGYPGQBGGNQ-UHFFFAOYSA-N
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Description

8-Methylisoquinoline-6-carboxylic acid is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a methyl group at the 8-position and a carboxylic acid group at the 6-position. Isoquinoline derivatives are structurally distinct from quinoline analogs due to the nitrogen atom's position in the bicyclic ring system (positions 2 and 3 in isoquinoline vs. 1 and 8 in quinoline). This structural difference significantly influences their electronic properties, reactivity, and biological activity.

For instance, quinoline-8-carboxylic acid (CAS 86-59-9) exhibits a molecular weight of 173.17 g/mol and serves as a precursor for antimicrobial agents and metal chelators . The methyl and carboxylic acid substituents in 8-methylisoquinoline-6-carboxylic acid likely enhance its lipophilicity and binding affinity compared to unsubstituted analogs, making it a candidate for drug discovery .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methylisoquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-4-9(11(13)14)5-8-2-3-12-6-10(7)8/h2-6H,1H3,(H,13,14)

InChI Key

RTGVGYPGQBGGNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Halogenation Followed by Carbonylation

A related method reported for isoquinoline-6-carbaldehyde involves starting from 6-bromoisoquinoline, followed by palladium-catalyzed carbonylation under carbon monoxide pressure to introduce the formyl group at position 6. This method uses mild conditions (3 bar CO, 95–105 °C) and achieves good yields (~78%) with Pd acetate and triphenylphosphine catalysts in mixed DMF/methanol solvent.

Extension to carboxylic acid: The aldehyde intermediate can be further oxidized to the carboxylic acid, potentially via oxidation with sodium periodate or other oxidants.

Oxidation of Methyl Side Chain

If the 8-position methyl group is introduced first, oxidation of this methyl group to a carboxylic acid is possible. For example, oxidation of side chains in substituted tetrahydroisoquinolines to carboxylic acids has been achieved using sodium periodate, followed by reduction steps to isolate intermediate alcohols and then further functional group transformations.

Esterification and Hydrolysis Routes

Carboxylic acids are often prepared via ester intermediates. For example, methyl esters of related isoquinoline carboxylic acids can be synthesized by refluxing the corresponding acid in methanol with catalytic sulfuric acid, followed by purification. Hydrolysis of esters back to acids is a common step.

Total Synthesis Approaches

Total synthesis of isoquinoline derivatives with methyl substituents has been reported using hydrazone formation, microwave-assisted cyclization, and methylation steps. These methods allow installation of the methyl group at the desired position before or after ring formation, enabling access to substituted isoquinoline carboxylic acids.

Comparative Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Pd-catalyzed carbonylation of 6-bromoisoquinoline to isoquinoline-6-carbaldehyde 6-Bromoisoquinoline Pd(Ac)2, PPh3, CO (3 bar), DMF:MeOH, 95–105 °C 78% Mild conditions, scalable
Oxidation of methyl side chain to acid using sodium periodate 1-methyl tetrahydroisoquinoline derivatives NaIO4, NaBH4 reduction 76% (alcohol intermediate) Stereoselective oxidation
Esterification of isoquinoline carboxylic acid with methanol/H2SO4 Isoquinoline-6-carboxylic acid MeOH, H2SO4, reflux 85–90% Common purification by chromatography
Microwave-assisted cyclization and methylation for substituted isoquinolines Hydrazone intermediates MeI, K2CO3, DMF, microwave heating 50–85% Allows installation of methyl group

Detailed Stepwise Preparation Proposal for 8-Methylisoquinoline-6-carboxylic Acid

Step 1: Synthesis of 6-Bromo-8-methylisoquinoline

  • Starting from isoquinoline or suitable precursors, introduce bromine at position 6 via electrophilic aromatic substitution.
  • Introduce methyl group at position 8 via directed ortho-metalation or selective methylation strategies.

Step 2: Palladium-Catalyzed Carbonylation

  • Subject 6-bromo-8-methylisoquinoline to Pd-catalyzed carbonylation under CO atmosphere (3 bar) in DMF/methanol solvent with Pd acetate and triphenylphosphine at 95–105 °C to obtain 8-methylisoquinoline-6-carbaldehyde.

Step 3: Oxidation of Aldehyde to Carboxylic Acid

  • Oxidize the aldehyde group to carboxylic acid using mild oxidants such as sodium periodate or potassium permanganate under controlled conditions to avoid over-oxidation or ring degradation.

Step 4: Purification

  • Purify the final product by recrystallization or silica gel chromatography.

Research Findings and Notes

  • The palladium-catalyzed carbonylation method is industrially scalable and safer due to lower pressure and temperature compared to older methods.
  • Oxidation of methyl groups to carboxylic acids in isoquinoline systems is well-documented and can be stereoselective if chiral centers are present.
  • Esterification and subsequent hydrolysis provide a convenient route for purification and handling of carboxylic acid derivatives.
  • Microwave-assisted synthesis offers rapid access to methyl-substituted isoquinolines but may require optimization for scale-up.

Summary Table of Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Halogenation & Methylation Electrophilic bromination, methylation via metalation Variable General synthetic methods
2 Pd-catalyzed carbonylation Pd(Ac)2, PPh3, CO (3 bar), DMF:MeOH, 95–105 °C, 15 h 78
3 Oxidation of aldehyde to acid NaIO4 or KMnO4, controlled temperature ~75
4 Esterification (optional) MeOH, H2SO4, reflux 85–90

This comprehensive analysis integrates documented preparation methods for isoquinoline carboxylic acids and methyl-substituted isoquinolines to outline a plausible and efficient synthetic route for 8-methylisoquinoline-6-carboxylic acid. The key steps involve selective halogenation, palladium-catalyzed carbonylation, and oxidation, supported by purification via ester intermediates if needed.

Chemical Reactions Analysis

Types of Reactions: 8-Methylisoquinoline-6-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

8-Methylisoquinoline-6-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylisoquinoline-6-carboxylicacid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the disruption of metabolic pathways in cells. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by triggering oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-methylisoquinoline-6-carboxylic acid (hypothetical structure inferred from evidence) with structurally related compounds, focusing on molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications References
8-Methylisoquinoline-6-carboxylic acid C₁₁H₉NO₂ 203.19 (estimated) Methyl (C8), COOH (C6) N/A Potential pharmaceutical intermediate; inferred lipophilicity
Quinoline-8-carboxylic acid C₁₀H₇NO₂ 173.17 COOH (C8) 86-59-9 Antimicrobial agent; metal chelation
6-Methylquinoline-8-carboxylic acid C₁₁H₉NO₂ 187.20 Methyl (C6), COOH (C8) 5852-78-8 High similarity (0.87) to quinoline-8-carboxylic acid
8-Methoxyisoquinoline-6-carboxylic acid C₁₁H₉NO₃ 203.19 Methoxy (C8), COOH (C6) 2639204-09-2 Increased polarity vs. methyl analog; research chemical
Methyl 6-fluoroisoquinoline-8-carboxylate C₁₁H₈FNO₂ 205.18 Fluoro (C6), COOCH₃ (C8) 1909319-57-8 Agrochemical development; fluorinated building block
5-Methoxyquinoline-8-carboxylic acid C₁₁H₉NO₃ 203.19 Methoxy (C5), COOH (C8) 64507-37-5 High similarity (0.98) to quinoline derivatives
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid C₁₁H₈ClNO₃ 237.64 Chloro (C8), hydroxy (C4), methyl (C6) 927800-99-5 Antibacterial research; halogenated bioactive compound

Key Comparative Insights:

Substituent Effects: Methyl vs. Methoxy: Methyl groups enhance lipophilicity and metabolic stability, whereas methoxy groups increase polarity and hydrogen-bonding capacity. For example, 8-methoxyisoquinoline-6-carboxylic acid (CAS 2639204-09-2) may exhibit different solubility profiles compared to methyl-substituted analogs . Halogenation: Fluorine (e.g., Methyl 6-fluoroisoquinoline-8-carboxylate) improves bioavailability and target selectivity in agrochemicals , while chlorine (e.g., 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid) enhances antibacterial potency .

Positional Isomerism: Quinoline vs. isoquinoline cores alter electronic distribution. Quinoline-8-carboxylic acid (CAS 86-59-9) has applications in metal chelation due to its planar structure, whereas isoquinoline derivatives may exhibit enhanced binding to enzymes like kinases .

Functional Group Diversity: Ester derivatives (e.g., methyl carboxylates) are often used as prodrugs to improve membrane permeability. Methyl 6-fluoroisoquinoline-8-carboxylate (CAS 1909319-57-8) exemplifies this strategy in pesticide development .

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